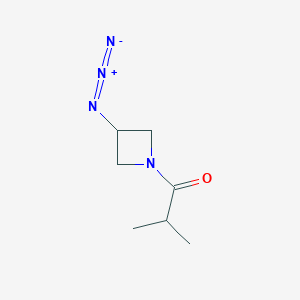
1-(3-Azidoazetidin-1-yl)-2-methylpropan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2-methylpropan-1-one, also known as Azamethiphos, is a novel organophosphate compound with a wide range of applications in scientific research and lab experiments. Azamethiphos is a highly reactive and versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, as an insecticide, and as an inhibitor of enzymes. Azamethiphos has a wide range of biochemical and physiological effects, and its properties make it an attractive choice for a variety of applications.
Scientific Research Applications
Pharmaceutical Testing
The azetidinone derivative’s structure makes it a candidate for pharmaceutical testing, where it’s used as a reference standard to ensure the accuracy of analytical methods in drug development . Its stability and reactivity can help in understanding the pharmacokinetics and metabolic pathways of similar compounds.
Drug Development
In drug development, this compound’s azido group is particularly valuable. It can act as a precursor or an intermediate in the synthesis of more complex molecules. The azido group can undergo various reactions, such as the Staudinger reaction or Click chemistry, to create a diverse array of potential pharmacologically active compounds.
Materials Science
The compound’s robustness under high temperatures and pressures makes it suitable for creating new materials with specific properties. Researchers can explore its incorporation into polymers or coatings, potentially leading to materials with enhanced durability or novel features like self-healing capabilities.
Chemical Synthesis
In chemical synthesis, 1-(3-Azidoazetidin-1-yl)-2-methylpropan-1-one serves as a versatile building block. Its reactivity allows chemists to construct a wide range of chemical structures, which can be useful in synthesizing new compounds or in the study of reaction mechanisms .
Biochemistry Research
The compound’s unique functional groups make it a subject of interest in biochemistry research, where it can be used to study enzyme-substrate interactions or to probe biological pathways . Its incorporation into biomolecules could help in tracing or controlling biochemical processes.
Environmental Science
In environmental science, researchers might investigate the compound’s breakdown products and their environmental impact. Understanding its degradation under various conditions can inform the assessment of its persistence and potential toxicity in ecosystems.
properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5(2)7(12)11-3-6(4-11)9-10-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBXPKPDRDTCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine](/img/structure/B1476269.png)
![3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1476272.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-chloropropan-1-one](/img/structure/B1476275.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1476277.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476280.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1476281.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476283.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476284.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)

